molecular formula C7H2Br3F3S B581580 (2,4,6-Tribromophenyl)(trifluoromethyl)sulfane CAS No. 1215205-79-0

(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane

Cat. No.: B581580
CAS No.: 1215205-79-0
M. Wt: 414.86
InChI Key: ZJDHXWULFQHNIW-UHFFFAOYSA-N
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Description

(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane is an organosulfur compound with the molecular formula C₇H₂Br₃F₃S and a molecular weight of 414.863 g/mol It is characterized by the presence of three bromine atoms and a trifluoromethyl group attached to a phenyl ring, along with a sulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,4,6-tribromophenol with trifluoromethylthiolating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

The process is optimized for yield and purity, ensuring that the final product meets the necessary specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenyl derivatives, while oxidation and reduction reactions can produce different sulfur-containing compounds .

Scientific Research Applications

(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,4,6-Tribromophenyl)(trifluoromethyl)sulfane involves its interaction with specific molecular targets and pathways. The trifluoromethyl and sulfane groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane is unique due to the combination of bromine atoms, a trifluoromethyl group, and a sulfane group on a single phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1,3,5-tribromo-2-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br3F3S/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDHXWULFQHNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)SC(F)(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br3F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682097
Record name 1,3,5-Tribromo-2-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-79-0
Record name 1,3,5-Tribromo-2-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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